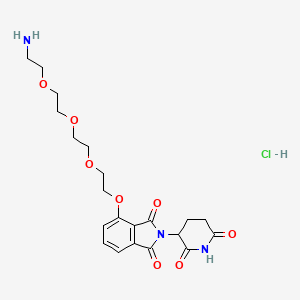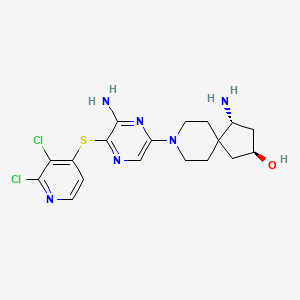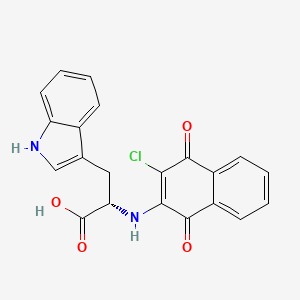
Cl-NQTrp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Cl-NQTrp involves the chlorination of Naphthoquinone-Tryptophan hybrid. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Cl-NQTrp undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Cl-NQTrp is used as a model compound to study the interactions between small molecules and intrinsically disordered proteins.
Biology: It has been shown to inhibit the aggregation of amyloidogenic proteins and peptides, making it a valuable tool in the study of protein misfolding diseases.
Medicine: this compound has demonstrated potential as a therapeutic agent for Alzheimer’s disease by inhibiting the aggregation of tau and amyloid-beta proteins.
Mechanism of Action
Cl-NQTrp exerts its effects by interacting with the aggregation-prone regions of amyloidogenic proteins. The compound forms hydrogen bonds and hydrophobic interactions with these regions, preventing the proteins from forming toxic aggregates. This mechanism is particularly effective in inhibiting the aggregation of tau and amyloid-beta proteins, which are implicated in Alzheimer’s disease .
Comparison with Similar Compounds
Cl-NQTrp is compared with other similar compounds such as:
Naphthoquinone-Tryptophan hybrid (NQTrp): While NQTrp is effective in inhibiting protein aggregation, this compound is more stable and easier to synthesize.
Benzoquinones: These compounds also exhibit anti-amyloidogenic properties but may not be as effective as this compound in certain applications.
Anthraquinones: Similar to benzoquinones, these compounds have anti-amyloidogenic properties but differ in their chemical structure and reactivity.
This compound stands out due to its unique combination of stability, ease of synthesis, and effectiveness in inhibiting protein aggregation.
Properties
Molecular Formula |
C21H15ClN2O4 |
|---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C21H15ClN2O4/c22-17-18(20(26)14-7-2-1-6-13(14)19(17)25)24-16(21(27)28)9-11-10-23-15-8-4-3-5-12(11)15/h1-8,10,16,23-24H,9H2,(H,27,28)/t16-/m0/s1 |
InChI Key |
ZKNQSBBALRSDBQ-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;hydrate](/img/structure/B15073678.png)
![[amino-[2-[[5-(hydroxymethyl)-1H-indol-3-yl]methylidene]hydrazinyl]methylidene]-pentylazanium](/img/structure/B15073680.png)
![heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate](/img/structure/B15073683.png)
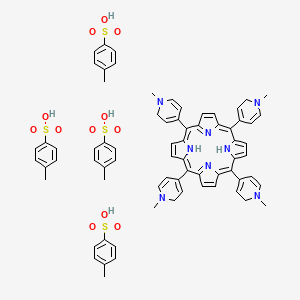

![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine](/img/structure/B15073706.png)

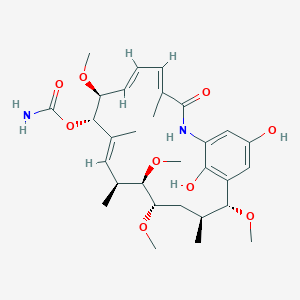
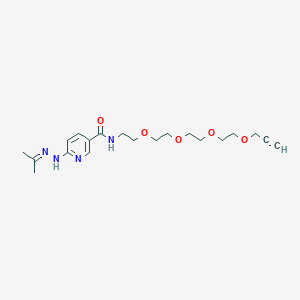
![undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B15073720.png)
![2-[(2R)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B15073731.png)
